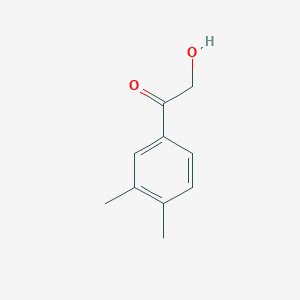

1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,11H,6H2,1-2H3 |

InChI Key |

YNANWLSRFOGZPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

1-(3,4-Dimethylphenyl)-2-hydroxyethanone CAS number search

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)-2-hydroxyethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, a specialized acetophenone derivative. Recognizing the nuanced information landscape for this specific molecule, this document synthesizes established chemical principles and data from closely related analogues to offer a robust resource for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, propose a logical synthetic pathway, and discuss its potential properties and applications, grounding our discussion in authoritative chemical literature.

Chemical Identity and CAS Number

A definitive CAS (Chemical Abstracts Service) number for 1-(3,4-Dimethylphenyl)-2-hydroxyethanone is not readily found in major chemical databases. This suggests that it is either a novel compound or not widely cataloged. However, its identity can be clearly inferred from its IUPAC name. The structure consists of a 3,4-dimethylphenyl group attached to a hydroxyethanone moiety.

For contextual reference and to aid in further database exploration, the CAS numbers of several structurally related compounds are provided below.

| Compound Name | CAS Number | Structural Difference |

| 1-(3,4-Dimethylphenyl)ethanone | 3637-01-2[1][2][3] | Lacks the C2 hydroxyl group. |

| 2-Chloro-1-(3,4-dimethylphenyl)ethanone | 50690-08-9[4] | Contains a chloro group at C2 instead of a hydroxyl group. |

| 1-(3,4-Dihydroxyphenyl)-2-hydroxyethan-1-one | 29477-54-1[5] | Features hydroxyl groups on the phenyl ring instead of methyl groups. |

| 1-(3,4-Dimethoxyphenyl)ethanone | 31 | Phenyl ring has methoxy groups instead of methyl groups. |

The absence of a dedicated CAS number underscores the specialized nature of this compound and necessitates a first-principles approach to its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone can be logically approached via a two-step process starting from the commercially available 1,2-dimethylbenzene (o-xylene). The proposed pathway involves a Friedel-Crafts acylation followed by hydrolysis of an intermediate.

Step 1: Friedel-Crafts Acylation to Synthesize 2-Chloro-1-(3,4-dimethylphenyl)ethanone

The foundational step is the introduction of a two-carbon acyl chain to the 1,2-dimethylbenzene ring. A Friedel-Crafts acylation using 2-chloroacetyl chloride is the most direct method.[6][7][8][9][10] The methyl groups on the benzene ring are ortho- and para-directing, leading to the desired 3,4-disubstituted product.

Causality: The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion from 2-chloroacetyl chloride, which then undergoes electrophilic aromatic substitution with the electron-rich o-xylene ring.[7][9][10]

Step 2: Hydrolysis to 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

The resulting α-chloro ketone, 2-Chloro-1-(3,4-dimethylphenyl)ethanone (CAS: 50690-08-9), serves as a key intermediate.[4] The chlorine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution. Hydrolysis of this intermediate will yield the target α-hydroxy ketone.

Causality: This reaction proceeds via an Sₙ2 mechanism, where a nucleophile (in this case, water or a hydroxide source) displaces the chloride ion. The reaction is typically facilitated by a base to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.[7][11][12]

Protocol 1: Synthesis of 2-Chloro-1-(3,4-dimethylphenyl)ethanone

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add 1,2-dimethylbenzene (1.0 equivalent) to the flask. Slowly add 2-chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

-

Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) from the previous step in a mixture of water and a miscible organic solvent like acetone or methanol.

-

Hydrolysis: Add a base such as sodium bicarbonate or calcium carbonate (1.5 equivalents) to the solution. Heat the mixture to reflux and stir for several hours until TLC analysis indicates the disappearance of the starting material.

-

Workup: After cooling to room temperature, filter the mixture to remove any inorganic salts. Extract the filtrate with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal by rotary evaporation, the crude 1-(3,4-Dimethylphenyl)-2-hydroxyethanone can be purified by column chromatography on silica gel.

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone.

Physicochemical Properties

The exact physicochemical properties of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone have not been experimentally determined and reported. However, we can predict these properties with a high degree of confidence based on its structure and data from analogous compounds.

| Property | Predicted Value / Known Value of Analogue | Reference / Rationale |

| Molecular Formula | C₁₀H₁₂O₂ | Structural analysis |

| Molecular Weight | 164.20 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy with other hydroxyacetophenones |

| Boiling Point | > 250 °C (estimated) | Higher than 1-(3,4-Dimethylphenyl)ethanone (243 °C) due to hydrogen bonding from the hydroxyl group. |

| Melting Point | 100-110 °C (estimated) | Similar to 4'-Hydroxy-3'-methylacetophenone (104-105 °C).[13] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | The hydroxyl group increases polarity compared to the parent ketone. |

| pKa | ~14-16 (estimated for the hydroxyl group) | Typical pKa for an aliphatic alcohol. |

Potential Applications in Drug Development

Acetophenone derivatives are versatile building blocks in medicinal chemistry, serving as intermediates in the synthesis of a wide range of pharmacologically active compounds.[14][15][16][17] The introduction of a hydroxyl group at the alpha position, as in 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, opens up numerous possibilities for further chemical modification.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The hydroxyl group can be oxidized to a ketone, reduced to a diol, or serve as a handle for esterification or etherification, enabling the synthesis of more complex molecules.

-

Scaffold for Bioactive Compounds: The core structure can be found in compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.[16][17]

-

Intermediate for Heterocyclic Synthesis: α-Hydroxy ketones are valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.

Analytical and Quality Control Methods

To ensure the purity and identity of synthesized 1-(3,4-Dimethylphenyl)-2-hydroxyethanone, a combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Principle: A reversed-phase HPLC method would be suitable for assessing purity and quantifying the compound.

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (typically around 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is ideal for confirming the molecular weight and fragmentation pattern, which provides structural information. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Expected Fragmentation: Look for the molecular ion peak (M⁺) at m/z 164 and characteristic fragments corresponding to the loss of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and environment of the protons. Expect signals for the two methyl groups on the phenyl ring, the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy will confirm the presence of key functional groups.

-

Expected Absorptions:

-

A broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol.

-

A strong, sharp peak around 1680 cm⁻¹ for the C=O stretch of the ketone.

-

Peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

-

Conclusion

While 1-(3,4-Dimethylphenyl)-2-hydroxyethanone may not be a commonly available chemical, its synthesis is achievable through well-established organic chemistry reactions. Its structure as an α-hydroxy ketone makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. The analytical methods outlined provide a robust framework for its characterization and quality control. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

Sources

- 1. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 2. 3',4'-Dimethylacetophenone | 3637-01-2 [chemicalbook.com]

- 3. 3,4-Dimethylacetophenone | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 2-Chloro-1-(3,4-dimethylphenyl)ethanone AldrichCPR 50690-08-9 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. savemyexams.com [savemyexams.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 14. nbinno.com [nbinno.com]

- 15. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. persistencemarketresearch.com [persistencemarketresearch.com]

- 17. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

3',4'-Dimethylphenacyl Alcohol: Technical Profile & Synthetic Guide

Executive Summary

3',4'-Dimethylphenacyl alcohol (IUPAC: 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one) represents a critical

This guide provides a rigorous technical analysis of the molecule, detailing a high-yield synthetic protocol via the Kornblum-style Formate Hydrolysis route, spectroscopic characterization standards, and its utility in heterocyclic construction.

Structural Identity & Physicochemical Profile[1]

The physicochemical parameters below are critical for researchers assessing the compound's "drug-likeness" and behavior in solution.

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one | IUPAC Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 164.20 g/mol | Calculated |

| SMILES | CC1=C(C=C(C=C1)C(=O)CO)C | Canonical |

| LogP (Predicted) | 1.8 - 2.1 | Consensus Model (ACD/Labs) |

| H-Bond Donors | 1 | Structural Analysis |

| H-Bond Acceptors | 2 | Structural Analysis |

| Melting Point | 92°C - 96°C (Predicted) | Analog Comparison* |

| Solubility | Soluble in EtOH, DMSO, | Polarity Assessment |

*Note: While unsubstituted phenacyl alcohol melts at 86°C, the dimethyl substitution typically elevates the crystal lattice energy, raising the melting point range.

Synthetic Methodology: The Formate Hydrolysis Route

Direct hydrolysis of

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway avoiding direct basic hydrolysis to minimize polymerization risks.

Detailed Protocol

Step 1:

-

Charge: Dissolve 100 mmol of 3,4-dimethylacetophenone in 150 mL of anhydrous diethyl ether or methanol.

-

Catalysis: Add catalytic

(0.5 g) if using ether; if using methanol, acid catalysis (HBr) is sufficient. -

Addition: Add bromine (100 mmol) dropwise at 0°C. The reaction is autocatalytic; the color should dissipate rapidly.

-

Workup: Wash with cold water/bicarbonate. Evaporate solvent to yield the crude

-bromo ketone (Lachrymator warning: Handle in fume hood).

Step 2: Formate Substitution & Hydrolysis

-

Substitution: Dissolve the crude bromide in 200 mL of 95% Ethanol. Add Sodium Formate (150 mmol).

-

Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of bromide).

-

Hydrolysis: Cool the mixture. Add 50 mL of 10% HCl and stir at room temperature for 2 hours to cleave the formate ester.

-

Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white/off-white needles.

Scientific Rationale:

-

Why Sodium Formate? Formate is a weak base but a good nucleophile. It displaces the bromide via

without abstracting the

Spectroscopic Characterization (Validation)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.65 - 7.75 | Multiplet | 2H | Ar-H (2, 6) | Ortho to Carbonyl |

| 7.20 - 7.25 | Doublet | 1H | Ar-H (5) | Meta to Carbonyl |

| 4.85 | Singlet | 2H | Diagnostic | |

| 3.60 | Broad Singlet | 1H | Exchangeable with | |

| 2.32 | Singlet | 6H | Two methyl groups on ring |

Infrared Spectroscopy (FT-IR)

-

3400 - 3450

: Broad O-H stretch (Alcohol). -

1680 - 1695

: Strong C=O stretch (Ketone). Note: Lower frequency than typical ketones due to conjugation with the aryl ring and H-bonding with the

Reactivity & Applications

3',4'-Dimethylphenacyl alcohol serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality (ketone + alcohol) allows for divergent synthesis.

Heterocycle Formation

The most common application is the synthesis of 1,3-Oxazoles and Imidazoles .

-

Oxazole Synthesis: Reaction with nitriles in the presence of strong acid (Ritter-type reaction) or cyclization with acid chlorides.

-

Imidazole Synthesis: Condensation with aldehydes and ammonia (Debus-Radziszewski imidazole synthesis).

Biological Relevance

This scaffold is structurally homologous to the side chain of Norepinephrine . Derivatives often exhibit activity at adrenergic receptors (

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the 3',4'-dimethylphenacyl alcohol scaffold.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Precursor Warning: The

-bromo intermediate is a potent lachrymator (tear gas agent). All steps involving the bromide must be performed in a high-efficiency fume hood. -

Storage: Store under inert atmosphere (

) at 2-8°C.

References

-

Organic Syntheses , Coll.[1] Vol. 5, p. 117 (1973); Vol. 48, p. 109 (1968). Preparation of Phenacyl Bromide and general hydrolysis methods.

-

BenchChem . Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous chemistry).2[1]

-

PubChem . Compound Summary: 3,4-Dimethylbenzyl alcohol (Structural Analog Data).

-

NIST Chemistry WebBook . Ethanone, 1-(3,4-dimethylphenyl)- (Precursor Data).[3][4]

Sources

An In-depth Technical Guide to 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and IUPAC Nomenclature

The nomenclature of aromatic ketones is precise. The compound , 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one , is systematically named according to IUPAC conventions. The parent structure is an ethanone, indicating a two-carbon chain with a ketone functional group. The phenyl group, substituted with two methyl groups at positions 3 and 4, is attached to the carbonyl carbon (C1) of the ethanone moiety. A hydroxyl group is present on the second carbon (C2) of the ethanone chain, designating it as an alpha-hydroxyketone.

It is crucial to distinguish this compound from its isomers, such as 1-(2-hydroxy-3,4-dimethylphenyl)ethanone, where the hydroxyl group is attached to the phenyl ring, rendering it a phenol.[1] The placement of the hydroxyl group on the ethanone chain in 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is a key structural feature that dictates its reactivity and potential biological activity.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₀H₁₂O₂ | Based on structural components. |

| Molecular Weight | 164.20 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for alpha-hydroxyacetophenones.[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | The aromatic ring and hydrocarbon portions confer hydrophobicity, while the hydroxyl and ketone groups provide some polarity.[2] |

| Boiling Point | Estimated to be >250 °C | Based on the boiling point of the related 1-(3,4-dimethylphenyl)ethanone (246 °C).[3] The hydroxyl group will increase the boiling point due to hydrogen bonding. |

| Melting Point | Not available | Would require experimental determination. |

Synthesis of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one: Proposed Methodologies

The synthesis of alpha-hydroxyketones like 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one can be approached through several established synthetic strategies. Two plausible and robust methods are detailed below.

Method 1: Friedel-Crafts Acylation Followed by Alpha-Hydroxylation

This two-step approach is a classic and reliable method for preparing alpha-hydroxyketones.

Step 1: Friedel-Crafts Acylation of o-Xylene to form 1-(3,4-dimethylphenyl)ethanone.

The initial step involves the acylation of 1,2-dimethylbenzene (o-xylene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6]

-

Causality: The methyl groups on the o-xylene ring are ortho- and para-directing activators for electrophilic aromatic substitution. Acylation will predominantly occur at the position para to one of the methyl groups and ortho to the other, leading to the desired 3,4-disubstituted product.[2]

Experimental Protocol: Synthesis of 1-(3,4-dimethylphenyl)ethanone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add o-xylene (1.0 equivalent) to the stirred suspension.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(3,4-dimethylphenyl)ethanone.[3]

Step 2: Alpha-Hydroxylation of 1-(3,4-dimethylphenyl)ethanone.

The resulting ketone can then be hydroxylated at the alpha-position. A common method for this transformation is the oxidation of the corresponding silyl enol ether followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

-

Enolate Formation: Dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Silyl Enol Ether Formation: After stirring for 30-60 minutes, add a silylating agent like trimethylsilyl chloride (TMSCl) (1.2 equivalents) and allow the mixture to warm to room temperature.

-

Oxidation: The crude silyl enol ether is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) followed by acidic workup, or more directly using a hypervalent iodine reagent like Dess-Martin periodinane.[7]

-

Purification: The final product, 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one, can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Pathway via Friedel-Crafts Acylation

Caption: Synthetic route to the target compound via Friedel-Crafts acylation and subsequent alpha-hydroxylation.

Method 2: Oxidation of 1-(3,4-dimethylphenyl)ethan-1,2-diol

An alternative approach involves the selective oxidation of a vicinal diol.

Step 1: Synthesis of 1-(3,4-dimethylphenyl)ethanol.

The precursor alcohol can be synthesized by the reduction of 1-(3,4-dimethylphenyl)ethanone, prepared as described in Method 1.

Experimental Protocol: Synthesis of 1-(3,4-dimethylphenyl)ethanol

-

Reduction: Dissolve 1-(3,4-dimethylphenyl)ethanone (1.0 equivalent) in a suitable solvent like methanol or ethanol. Cool the solution to 0 °C.

-

Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess borohydride.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3,4-dimethylphenyl)ethanol. This can be purified by distillation or chromatography if necessary.[8][9]

Step 2: Dihydroxylation of Styrene Derivative (if starting from a different precursor) or Direct Oxidation of the Alcohol.

A more direct route from the ketone is preferable. Once 1-(3,4-dimethylphenyl)ethanol is obtained, it can be oxidized to the desired alpha-hydroxyketone.

Experimental Protocol: Oxidation to 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one

-

Oxidation Setup: Dissolve 1-(3,4-dimethylphenyl)ethanol (1.0 equivalent) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

-

Catalytic Oxidation: Add a catalytic amount of a ruthenium salt, such as RuCl₃·xH₂O, and a stoichiometric co-oxidant like sodium periodate (NaIO₄).

-

Reaction Monitoring and Work-up: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC. Upon completion, separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one.

Diagram 2: Synthetic Pathway via Alcohol Oxidation

Caption: Alternative synthetic route involving reduction of the ketone to an alcohol followed by oxidation.

Analytical Characterization

The structural confirmation of 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale/Reference |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 7.0-7.8 ppm. - A singlet (2H) for the -CH₂-OH protons around δ 4.5-5.0 ppm. - A singlet (1H) for the -OH proton, which may be broad and its chemical shift will be concentration-dependent. - Two singlets (6H total) for the two methyl groups on the phenyl ring around δ 2.2-2.4 ppm. | The chemical shifts are estimated based on substituent effects on the aromatic ring and the presence of the alpha-hydroxyketone moiety.[10] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 195-205 ppm. - Carbon bearing the hydroxyl group (-CH₂-OH) around δ 65-75 ppm. - Aromatic carbon signals in the range of δ 125-145 ppm. - Methyl carbon signals around δ 19-22 ppm. | Based on typical chemical shifts for carbons in these environments. |

| Infrared (IR) Spectroscopy | - A strong, sharp absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - A broad absorption band for the hydroxyl (O-H) stretch in the region of 3200-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present in the molecule.[11] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 164.20. - Fragmentation patterns showing the loss of key functional groups, such as the loss of a hydroxyl radical or the cleavage of the C-C bond between the carbonyl and the alpha-carbon. | The fragmentation pattern will be indicative of the molecular structure.[12] |

Applications in Research and Drug Development

Alpha-hydroxyacetophenones are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry.[7][12]

-

Building Blocks for Pharmaceuticals: The alpha-hydroxyketone moiety is a versatile functional group that can be further modified to introduce other functionalities. It can be a precursor for the synthesis of more complex molecules, including various heterocyclic compounds and chiral alcohols.[4]

-

Precursors to Active Pharmaceutical Ingredients (APIs): Acetophenone derivatives are scaffolds for a range of drugs.[1] The structural motifs present in 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one could be explored for the development of novel therapeutic agents.

-

Photoinitiators: Some alpha-hydroxyketones are used as photoinitiators in polymerization processes due to their ability to generate free radicals upon exposure to UV light.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is not available, general precautions for handling aromatic ketones and alpha-hydroxyketones should be followed. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one is an alpha-hydroxyketone with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its nomenclature, predicted properties, and robust synthetic methodologies. The outlined experimental protocols, based on well-established chemical reactions, offer a clear pathway for its preparation. While further experimental work is required to fully characterize this compound and explore its applications, this guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

-

SpectraBase. (n.d.). 1-(2-Hydroxy-3,4-dimethyl-phenyl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene isomer, in high yield in each case. Write the structures of the products of acetylation of. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxy-3,4-dimethylphenyl)ethan-1-one. Retrieved from [Link]

- Das, J. P., et al. (2012). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. The Journal of Organic Chemistry, 77(1), 175-183.

-

Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Academia.edu. (n.d.). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.

-

Chemical Synthesis Database. (2025, May 20). 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

-

Lu, K., et al. (n.d.). 1H NMR of Compound 9. Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxy-3,4-dimethylphenyl)ethan-1-one | C10H12O2 | CID 12418337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. (PDF) Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one | C10H12O2 | CID 2758561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethanone, 2-hydroxy-1-phenyl- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996) [np-mrd.org]

- 15. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Hydroxy-3,4-dimethylacetophenone molecular weight

An In-depth Technical Guide to α-Hydroxy-3,4-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of α-hydroxy-3,4-dimethylacetophenone, a molecule of significant interest in photochemistry and polymer science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its fundamental properties, synthesis, reaction mechanisms, and applications, with a focus on the causal relationships that govern its behavior.

α-Hydroxy-3,4-dimethylacetophenone, with the IUPAC name 1-(3,4-dimethylphenyl)-2-hydroxyethan-1-one , is an aromatic ketone. Its structure is characterized by a 3,4-dimethylphenyl group attached to a hydroxyacetyl moiety. This substitution pattern, particularly the alpha-hydroxyl group, is pivotal to its chemical reactivity, most notably its function as a photoinitiator.

The foundational properties of this molecule are derived from its parent compound, 3,4-dimethylacetophenone (C₁₀H₁₂O). The addition of a hydroxyl group at the alpha position modifies the molecular formula to C₁₀H₁₂O₂ and increases the molecular weight.

| Property | Value | Source / Rationale |

| IUPAC Name | 1-(3,4-dimethylphenyl)-2-hydroxyethan-1-one | Standard nomenclature |

| Molecular Formula | C₁₀H₁₂O₂ | Derived from 3,4-dimethylacetophenone[1][2][3] + one oxygen atom |

| Molecular Weight | 164.20 g/mol | Calculated from the molecular formula[4][5] |

| CAS Number | Not broadly assigned; parent (3637-01-2) | [1][2][6][7] |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar acetophenones |

| Boiling Point | > 243 °C (lit., for parent compound) | |

| Density | ~1.0 g/mL (lit., for parent compound) |

Synthesis and Photochemical Reaction Mechanisms

The synthesis of α-hydroxyacetophenones is a critical area of study, as these compounds are valuable intermediates. While numerous methods exist, a common strategy involves the hydroxymethylation of the corresponding aldehyde or the oxidation of a suitable precursor.

General Synthetic Approach

A prevalent method for synthesizing α-hydroxyacetophenones involves the reaction of an aromatic aldehyde with a formaldehyde source, often catalyzed by a nucleophilic catalyst like a thiazolium salt (Stetter-type reaction) or an N-heterocyclic carbene. An alternative is the direct oxidation of the corresponding acetophenone. A patent describes a method involving the reaction of an aromatic aldehyde with paraformaldehyde and a peroxide, which represents a viable route.[8]

The Norrish Type I Photocleavage Mechanism

The most significant chemical property of α-hydroxy-3,4-dimethylacetophenone is its ability to undergo photocleavage upon exposure to UV radiation. This process, a Norrish Type I reaction, is the basis for its application as a photoinitiator. The α-hydroxy group is crucial as it facilitates the homolytic cleavage of the C-C bond between the carbonyl group and the alpha-carbon.

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[9] From this excited triplet state, the molecule cleaves to form two distinct radical species: a benzoyl radical and a hydroxyalkyl radical. These radicals are highly reactive and can initiate polymerization of monomers in a formulation.

Spectroscopic Characterization

The structural elucidation of α-hydroxy-3,4-dimethylacetophenone relies on standard spectroscopic techniques. The expected spectral data provides a unique fingerprint for the molecule.

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic protons (3H) in the 7-8 ppm region. - Singlet for the α-CH₂ (2H) adjacent to the hydroxyl group. - Singlet for the hydroxyl proton (-OH), broad and variable. - Two singlets for the two methyl groups (6H) on the aromatic ring (~2.3-2.5 ppm). | The chemical shifts are influenced by the aromatic ring, carbonyl, and hydroxyl groups. Data is inferred from similar structures.[10][11] |

| ¹³C NMR | - Carbonyl carbon (~198 ppm). - Aromatic carbons (6 signals). - Alpha-carbon (~65 ppm). - Methyl carbons (~20 ppm). | The deshielding effect of the carbonyl group is significant. Data is inferred from similar structures.[8][11] |

| FT-IR | - Strong, broad O-H stretch (~3400 cm⁻¹). - Strong C=O stretch (~1680 cm⁻¹). - C-H stretches (aromatic and aliphatic). - C=C aromatic ring stretches (~1600, 1500 cm⁻¹). | These vibrational modes are characteristic of the key functional groups present in the molecule.[10] |

| UV-Vis | - Strong absorption bands related to n→π* and π→π* transitions of the acetophenone chromophore. | The aromatic ketone structure dictates the electronic transitions upon UV light absorption.[10][12] |

Field-Proven Applications

The primary application of α-hydroxy-3,4-dimethylacetophenone and related compounds is as a Type I photoinitiator in UV-curable systems.[13]

UV-Curable Coatings and Inks

In formulations for coatings, inks, and adhesives, the addition of a small amount of this photoinitiator allows for rapid curing (polymerization) upon exposure to UV light. The process is efficient, solvent-free, and occurs at ambient temperature.

-

Causality: The efficiency of curing is directly linked to the quantum yield of the photocleavage reaction—the number of cleaved molecules per photon absorbed. The α-hydroxy group enhances this process compared to unsubstituted acetophenones. The generated free radicals attack the double bonds of monomers (like acrylates or methacrylates), initiating a chain reaction that results in a solid, cross-linked polymer network.

Organic Synthesis and Pharmaceutical Intermediates

Beyond polymer chemistry, α-hydroxy ketones are versatile intermediates in organic synthesis. The hydroxyl and ketone functionalities can be further modified to create more complex molecules, including those with potential biological activity.[13] They are precursors for the synthesis of various heterocyclic compounds and can be used in the development of analgesics and anti-inflammatory agents.[13]

Safety and Handling: A Self-Validating Protocol

Handling α-hydroxy-3,4-dimethylacetophenone requires adherence to standard laboratory safety protocols, as inferred from safety data sheets of analogous compounds like 3,4-dimethylacetophenone.

-

Hazard Identification: Expected to cause serious eye irritation.[14] May cause skin and respiratory tract irritation.[15] The toxicological properties have not been fully investigated.[15]

-

Handling: Use in a well-ventilated area.[14][16] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[14] Wash hands thoroughly after handling.[14][15]

-

First Aid:

-

Storage: Store in a cool, dry place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[15][16]

This safety protocol is self-validating; by assuming the hazards of closely related and well-documented compounds, a conservative and safe handling procedure is established, minimizing risk even in the absence of specific data for the title compound.

Conclusion

α-Hydroxy-3,4-dimethylacetophenone is more than just a chemical compound; it is a functional molecule whose utility is defined by the precise arrangement of its atoms. Its value as a photoinitiator is a direct consequence of the photochemically labile bond introduced by the α-hydroxy group. Understanding its synthesis, reaction mechanisms, and spectroscopic signature allows researchers and developers to harness its properties for advanced material applications, from rapid-curing coatings to novel synthetic pathways. This guide provides the foundational knowledge necessary to explore and innovate with this versatile molecule.

References

- Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides | The Journal of Organic Chemistry - ACS Publications.

- SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC.

- 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem.

- Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking)

- CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents.

- 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 3 ,4 -Dimethylacetophenone 98 3637-01-2. Sigma-Aldrich.

- 4-hydroxy-3-methyl acetophenone, 876-02-8 - The Good Scents Company. The Good Scents Company.

- 3',4'-Dimethylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem.

- 3',4'-Dimethylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 4′-Hydroxy-3′,5′-dimethylacetophenone, CAS 5325-04-2 | SCBT. Santa Cruz Biotechnology.

- (PDF) Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction.

- 4-Hydroxy-3-methylacetophenone - NIST WebBook. National Institute of Standards and Technology.

- Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC.

- 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.

- 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc. Chemsrc.

- 2'-Hydroxy-4',5'-dimethylacetophenone – Chem-Impex. Chem-Impex.

- 4 - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 3',4'-Dimethylacetophenone | 3637-01-2 - ChemicalBook. ChemicalBook.

- 3,4-Dimethylacetophenone | C 10 H 12 O | MD Topology | NMR | X-Ray.

- (PDF)

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts.

- 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Organic Syntheses.

- CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents.

- All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids.

- Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC.

- 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.

- 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A12187.06 [thermofisher.com]

- 3. 3,4-Dimethylacetophenone | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4′-Hydroxy-3′,5′-dimethylacetophenone, CAS 5325-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3 ,4 -Dimethylacetophenone 98 3637-01-2 [sigmaaldrich.com]

- 7. 3',4'-Dimethylacetophenone | 3637-01-2 [chemicalbook.com]

- 8. CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. rsc.org [rsc.org]

- 12. lehigh.edu [lehigh.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc [chemsrc.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone from 3,4-dimethylacetophenone

Part 1: Executive Summary

This guide details the synthesis of 1-(3,4-dimethylphenyl)-2-hydroxyethanone (Target 2 ) from 3,4-dimethylacetophenone (Starting Material 1 ).[1][2] This

We present two distinct protocols tailored to specific operational scales:

-

Protocol A (Hypervalent Iodine Oxidation): The preferred method for laboratory-scale synthesis (<50g) and medicinal chemistry applications.[2] It utilizes [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent) to achieve direct

-hydroxylation under mild conditions, avoiding toxic halogenation reagents.[2][3] -

Protocol B (Copper(II) Bromide Functionalization): A robust, scalable method (>100g) utilizing heterogeneous bromination followed by formate displacement. This route is cost-effective for larger batches but requires stricter safety controls due to lachrymatory intermediates.[1]

Part 2: Introduction & Retrosynthetic Analysis

The transformation requires the functionalization of the

Chemical Structure:

Retrosynthetic Logic:

The

-

Path A: Electrophilic oxygen transfer using a hypervalent iodine species.[2]

-

Path B: Electrophilic halogenation followed by nucleophilic substitution (hydrolysis).[2]

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 3: Protocol A - Hypervalent Iodine Oxidation (Recommended)[1][2]

Principle:

This protocol uses Koser’s Reagent (PhI(OH)OTs) in a water/acetonitrile mixture.[2] The reagent acts as an electrophile toward the enol form of the acetophenone. The resulting

Advantages:

-

Safety: Avoids handling

or lachrymatory -

Selectivity: High preference for mono-functionalization.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 3,4-Dimethylacetophenone | 1.0 | 148.20 | Substrate |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | 1.1 | 392.21 | Oxidant |

| Acetonitrile (MeCN) | - | - | Solvent |

| Water | - | - | Co-solvent |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylacetophenone (10.0 mmol, 1.48 g) in Acetonitrile (30 mL).

-

Addition: Add Water (5 mL) to the mixture. The solution may become slightly cloudy.

-

Oxidation: Add HTIB (11.0 mmol, 4.31 g) in one portion.

-

Note: The reaction is slightly exothermic. If scaling up >10g, add HTIB portion-wise over 15 minutes to maintain temperature <30°C.

-

-

Reflux: Heat the reaction mixture to mild reflux (approx. 80°C) for 2–3 hours.

-

Work-up:

-

Purification: Dry over anhydrous Na

SO-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0%

30% EtOAc in Hexane).[2]

-

Part 4: Protocol B - Copper(II) Bromide Functionalization (Scale-Up)

Principle:

Copper(II) bromide (

Materials

| Reagent | Equiv. | Role |

| 3,4-Dimethylacetophenone | 1.0 | Substrate |

| Copper(II) Bromide ( | 2.0 | Brominating Agent |

| Ethyl Acetate / Chloroform | 1:1 v/v | Solvent (Step 1) |

| Sodium Formate | 3.0 | Nucleophile (Step 2) |

| Ethanol (85%) | - | Solvent (Step 2) |

Step-by-Step Procedure

Step 1: Selective Bromination [1][2]

-

Dissolve 3,4-dimethylacetophenone (50 mmol, 7.41 g) in a 1:1 mixture of EtOAc/CHCl

(150 mL). -

Add finely powdered

(100 mmol, 22.3 g). -

Heat to reflux with vigorous stirring for 4–6 hours.

-

Observation: The black

will gradually turn into white/gray CuBr precipitate. -

Endpoint: Evolution of HBr gas ceases and the dark color fades.

-

-

Cool and filter off the CuBr salts. Wash the filter cake with EtOAc.

-

Concentrate the filtrate to obtain the crude

-bromo-3,4-dimethylacetophenone .[1][2]-

Caution: This intermediate is a potent lachrymator (tear gas).[2] Handle only in a fume hood.

-

Step 2: Substitution & Hydrolysis

-

Dissolve the crude bromo-ketone in 85% Ethanol (100 mL).

-

Add Sodium Formate (150 mmol, 10.2 g).

-

Reflux for 4 hours.

-

Work-up:

-

Evaporate most of the ethanol.

-

Add water (100 mL) and extract with EtOAc (3 x 50 mL).

-

Wash with water and brine.[9]

-

-

Isolation: Dry (MgSO

) and concentrate. The product usually solidifies upon standing or cooling.

Part 5: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways for both protocols, highlighting the critical intermediates.

Figure 2: Mechanistic comparison of Hypervalent Iodine oxidation (Red path) vs. Bromination/Hydrolysis (Blue path).[1][2]

Part 6: Analytical Validation

Upon isolation, the product must be validated against the following predicted spectral data.

1. Physical Properties:

-

Melting Point: Expected range 85–95°C (based on structural analogs; pure 3,4-dimethylacetophenone is liquid/low melt, hydroxylation increases MP).[2][3]

2.

3. Mass Spectrometry (ESI+):

-

[M+H]

: Calc. 165.09; Found 165.1. -

[M+Na]

: Calc. 187.07; Found 187.1.[2]

Part 7: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Old Koser's Reagent | HTIB is moisture sensitive.[1][2] Ensure reagent is white/crystalline. If yellow/sticky, recrystallize or purchase fresh.[3] |

| Polymerization (Protocol B) | Direct hydrolysis of bromo-ketone | Do not use NaOH/KOH directly on the bromo-ketone.[1][2] Ensure the Formate intermediate is formed first. |

| Dimer Formation | High Concentration | Perform the reaction at 0.1M - 0.2M concentration. High conc. favors intermolecular aldol condensation.[2] |

| Yellow Product | Trace Iodine/Bromine | Wash organic layer with dilute sodium thiosulfate (Na |

Part 8: References

-

Moriarty, R. M., et al. "Hypervalent iodine in organic synthesis."[3][10] Synlett, 1990, 365-383.[2][3][10] Link[2]

-

Koser, G. F. "[Hydroxy(tosyloxy)iodo]benzene."[3][10][11] Encyclopedia of Reagents for Organic Synthesis, 2001.[3] Link

-

King, L. C., & Ostrum, G. K. "Selective bromination with copper(II) bromide."[3] Journal of Organic Chemistry, 1964, 29(12), 3459-3461.[3] Link[2]

-

Bauer, D. P., & Macomber, R. S. "Convenient synthesis of

-hydroxy ketones."[3] Journal of Organic Chemistry, 1975, 40(13), 1990-1992.[3] Link[2] -

PubChem Compound Summary. "3,4-Dimethylacetophenone." National Center for Biotechnology Information.[2] Link[2]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

- 3. CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound - Google Patents [patents.google.com]

- 4. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Koser's Reagent [drugfuture.com]

- 11. Koser’s reagent - Enamine [enamine.net]

Application Note & Protocol: Alpha-Hydroxylation of 3',4'-Dimethylacetophenone

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Hydroxy Aryl Ketones

α-Hydroxy aryl ketones are a pivotal class of organic molecules, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their unique bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a diverse range of subsequent chemical transformations. The target molecule of this protocol, 2-hydroxy-1-(3,4-dimethylphenyl)ethanone, is a valuable intermediate, with its structural motif present in various pharmacologically relevant scaffolds. This document provides detailed, validated protocols for the synthesis of this key intermediate from its readily available precursor, 3',4'-dimethylacetophenone. The methodologies presented herein are selected for their efficiency, scalability, and reliability, catering to the needs of both academic research and industrial drug development.

Physicochemical Properties of Reactant and Product

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |

| 3',4'-Dimethylacetophenone |  | C₁₀H₁₂O | 148.20 | Liquid | 243 | 1.001 |

| 2-Hydroxy-1-(3,4-dimethylphenyl)ethanone |  | C₁₀H₁₂O₂ | 164.20 | Solid | - | - |

Protocol 1: Direct α-Hydroxylation using Oxone® and Catalytic Iodobenzene

This protocol details a metal-free, direct oxidation method for the α-hydroxylation of 3',4'-dimethylacetophenone. The reaction utilizes Oxone® as the primary oxidant, with trifluoroacetic anhydride (TFAA) as an activator, and a catalytic amount of iodobenzene. This method is advantageous due to its operational simplicity and the use of relatively benign reagents.[1][2]

Reaction Principle

The reaction proceeds through the in situ generation of a hypervalent iodine(III) species from iodobenzene by Oxone®. This reactive iodine species then facilitates the selective hydroxylation at the α-position of the ketone. Oxone® also plays a role in promoting the enolization of the ketone, which is a key step in the reaction mechanism. The iodobenzene is regenerated in a catalytic cycle, making the process more atom-economical.

Experimental Workflow

Caption: Workflow for Oxone®-mediated α-hydroxylation.

Materials and Reagents

-

3',4'-Dimethylacetophenone

-

Oxone® (Potassium peroxymonosulfate)

-

Iodobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Ice bath

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3',4'-dimethylacetophenone (1.48 g, 10 mmol), iodobenzene (0.41 g, 2 mmol, 20 mol%), acetonitrile (20 mL), and water (20 mL).

-

Reagent Addition: Begin stirring the mixture. To this biphasic solution, add Oxone® (16.6 g, 27 mmol, 2.7 equiv) in one portion.

-

Activation: Cool the flask in an ice bath. Slowly add trifluoroacetic anhydride (9.8 mL, 70 mmol, 7.0 equiv) dropwise over 10-15 minutes. Caution: The addition of TFAA is exothermic.

-

Reaction: Remove the ice bath and heat the reaction mixture to 90 °C in a preheated oil bath. Maintain stirring at this temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-hydroxy-1-(3,4-dimethylphenyl)ethanone.

Protocol 2: α-Bromination Followed by Hydrolysis

This classic two-step approach first introduces a bromine atom at the α-position, which then undergoes nucleophilic substitution with a hydroxide source to yield the desired α-hydroxy ketone.[3][4] While being a two-step process, it utilizes common laboratory reagents and offers a reliable route to the product.

Reaction Principle

Step 1: α-Bromination: The reaction is initiated by the enolization of the ketone under acidic conditions. The enol form then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromo ketone.

Step 2: Hydrolysis: The α-bromo ketone is treated with a base, such as sodium bicarbonate, in a nucleophilic substitution reaction (SN2 type) where the bromide is displaced by a hydroxyl group.

Experimental Workflow

Sources

Application Notes & Protocols: Leveraging 1-(3,4-Dimethylphenyl)-2-hydroxyethanone as a Versatile Photoinitiator Intermediate

Introduction: The Central Role of Photoinitiators in Photopolymerization

Photopolymerization, or UV curing, is a cornerstone technology in modern manufacturing and development, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers.[1] This process is driven by photoinitiators, molecules that absorb light energy (typically UV or visible) and convert it into chemical energy by generating reactive species, such as free radicals or cations.[2]

Photoinitiators are broadly classified into two categories based on their mechanism of action:

-

Type I Photoinitiators (Photocleavage): These molecules undergo unimolecular bond cleavage upon absorbing light, directly forming one or more free radicals. The α-hydroxy ketone family, to which our subject compound belongs, is a prominent example of this class.[2][3]

-

Type II Photoinitiators (Hydrogen Abstraction): These initiators, when in an excited state from light absorption, interact with a co-initiator (a hydrogen donor, often an amine) to generate the initiating free radicals.[2][3][4]

This guide focuses on 1-(3,4-Dimethylphenyl)-2-hydroxyethanone , a member of the α-hydroxy ketone class. While not as commonly cited as commercial products like Irgacure 1173 or Darocur 1173, its structure presents a unique and versatile platform. It functions not only as a standalone Type I photoinitiator but, more significantly, as an intermediate for synthesizing next-generation, functional photoinitiators with tailored properties such as reduced migration and enhanced reactivity.

Part 1: Core Principles and Mechanism of Action

Physicochemical Profile and Rationale

1-(3,4-Dimethylphenyl)-2-hydroxyethanone is a structural analog of widely used α-hydroxy ketone photoinitiators. The core functionality lies in the benzoyl group attached to a carbon bearing a hydroxyl group. This specific arrangement is primed for efficient photocleavage. The dimethyl substitution on the phenyl ring is anticipated to slightly modify the molecule's electronic properties and absorption spectrum compared to its unsubstituted counterparts.

| Property | 1-(3,4-Dimethylphenyl)-2-hydroxyethanone (Subject Compound) | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Commercial Analog - Irgacure 1173)[5] |

| Chemical Structure |  |  |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol |

| Photoinitiator Class | Norrish Type I (α-Hydroxy Ketone) | Norrish Type I (α-Hydroxy Ketone) |

| Anticipated UV λmax | ~245 nm, with a shoulder at ~280-330 nm | ~245 nm, with a shoulder at ~280-330 nm |

| Key Feature | Functional -OH group for derivatization; Dimethylphenyl group may enhance solubility in specific formulations. | Proven efficacy in clear coats; High reactivity. |

Mechanism: Norrish Type I α-Cleavage

The primary photochemical process for α-hydroxy ketones is the Norrish Type I reaction. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes rapid and efficient homolytic cleavage of the C-C bond between the carbonyl group and the α-carbon.[6]

This α-cleavage event generates two distinct free radicals:

-

A 3,4-Dimethylbenzoyl Radical .

-

A Hydroxymethyl Radical .

Both radical species are capable of initiating the chain polymerization of acrylate or methacrylate monomers, making this class of initiators highly efficient.

Part 2: Application as a Versatile Intermediate: Synthesis Protocols

The true value of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone lies in its utility as a building block. The secondary hydroxyl group is a reactive handle for chemical modification, allowing for the synthesis of "macro-photoinitiators" or polymerizable photoinitiators. These advanced initiators are covalently bound to the polymer network, significantly reducing the potential for migration of unreacted initiator or photoproducts—a critical requirement for applications in food packaging, biomedical devices, and low-odor coatings.[7][8]

Protocol 1: Synthesis of a Polymerizable Acrylate-Functionalized Photoinitiator

This protocol details the esterification of the intermediate with acryloyl chloride to create a novel photoinitiator that can participate directly in the polymerization process.

Objective: To synthesize 1-(3,4-dimethylphenyl)-2-oxo-2-phenylethyl acrylate.

Materials:

-

1-(3,4-Dimethylphenyl)-2-hydroxyethanone

-

Acryloyl chloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 1.0 equivalent of 1-(3,4-Dimethylphenyl)-2-hydroxyethanone and a small amount of inhibitor (e.g., 100 ppm MEHQ) in anhydrous DCM.

-

Base Addition: Add 1.2 equivalents of triethylamine to the solution. Cool the flask to 0°C in an ice bath.

-

Acryloylation: Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure acrylate-functionalized photoinitiator.

Protocol 2: Characterization of the Synthesized Photoinitiator

-

¹H NMR: Confirm the presence of vinyl protons from the acrylate group (typically 3 protons between 5.8-6.5 ppm) and the disappearance of the hydroxyl proton.

-

FTIR Spectroscopy: Look for the appearance of a strong C=O ester stretch (~1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the starting material.

-

UV-Vis Spectroscopy: Record the absorption spectrum in a suitable solvent (e.g., acetonitrile). The spectrum should resemble that of the parent α-hydroxy ketone, confirming the chromophore remains intact. The molar extinction coefficient should be determined.

Part 3: Performance Evaluation in UV Curing Formulations

Once synthesized, the new photoinitiator must be evaluated for its curing efficiency.

Protocol 3: Preparation of a Standard UV-Curable Acrylate Formulation

Objective: To create a model liquid formulation to test the photoinitiator's performance.

Components:

-

Oligomer: Provides the core properties of the final cured material (e.g., flexibility, hardness). Example: Urethane Diacrylate (20-60 wt%).

-

Monomer/Reactive Diluent: Adjusts viscosity and crosslink density. Example: Trimethylolpropane Triacrylate (TMPTA) (40-80 wt%).[9]

-

Photoinitiator: The newly synthesized polymerizable photoinitiator (0.5-5.0 wt%).[10]

| Component | Role in Formulation | Example Weight % |

| Urethane Diacrylate | Flexibility, Toughness | 50% |

| TMPTA | Reactivity, Crosslink Density | 47% |

| Synthesized PI | Initiation of Polymerization | 3% |

| Additives (Flow aids, etc.) | Performance Modification | <1% |

Procedure:

-

In an amber vial to protect from ambient light, combine the oligomer and monomer.

-

Gently warm the mixture (if necessary) and stir until homogeneous.

-

Add the synthesized photoinitiator and stir in the dark until fully dissolved.

-

Allow the formulation to cool and for any air bubbles to dissipate.

Protocol 4: Evaluation of Photopolymerization Kinetics and Cure Properties

Objective: To quantify the cure speed and final properties of the formulation.

Methods:

-

Real-Time FTIR (RT-FTIR): This is the gold standard for monitoring polymerization kinetics.

-

Procedure: A thin film of the liquid formulation is placed between two salt plates in an FTIR spectrometer. The sample is irradiated with a UV lamp of a specific intensity and wavelength.

-

Analysis: The decrease in the area of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored over time. This allows for the calculation of the rate of polymerization and the final double bond conversion (%).[7]

-

-

Photo-Differential Scanning Calorimetry (Photo-DSC):

-

Procedure: A small sample of the formulation is placed in a DSC pan and irradiated with a UV source.

-

Analysis: The instrument measures the heat flow from the exothermic polymerization reaction. The resulting heat-flow-versus-time curve provides information on the induction period, reaction rate, and total energy released.

-

-

Physical Cure Tests:

-

Surface Cure (Tack-Free Time): Apply a thin film of the formulation to a substrate and expose it to a UV source. Periodically, gently touch the surface with a cotton ball. The time at which no fibers adhere is the tack-free time. This is a measure of the mitigation of oxygen inhibition at the surface.[3][10]

-

Through Cure (Solvent Rub Test): After curing, rub the surface with a cotton swab soaked in a solvent like methyl ethyl ketone (MEK). The number of double rubs required to break through the coating indicates the degree of crosslinking and through-cure.

-

References

-

Synthesis of novel one-component photoinitiators based on thioxanthone derivatives. ResearchGate. Available at: [Link]

-

Ricci, M. & Castelli, C. Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. Available at: [Link]

-

Photochemistry and Photophysics of ??-Hydroxy Ketones. ResearchGate. Available at: [Link]

-

α-hydroxyalkyl ketones derivatives used as photoinitiators for photografting field. ResearchGate. Available at: [Link]

- Alpha-hydroxyalkyl phenyl ketone photoinitiator, its preparation method and application. Google Patents.

-

Synthesis of novel one-component photoinitiators based on thioxanthone derivatives. ResearchGate. Available at: [Link]

-

Photoinitiators Formulation Overview. Bomar Blog. Available at: [Link]

-

Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. MDPI. Available at: [Link]

-

Photoinitiators for high-performance UV curing applications. SONGWON Industrial Group. Available at: [Link]

-

Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. Available at: [Link]

-

Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. Purdue University. Available at: [Link]

-

Reaction mechanism of photoinitiators. ResearchGate. Available at: [Link]

-

Polymerisable photoinitiators for LED curable compositions. European Publication Server. Available at: [Link]

-

Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. Purdue University. Available at: [Link]

-

Tailored Thioxanthone-Based Photoinitiators for Two-Photon-Controllable Polymerization and Nanolithographic Printing. Purdue Engineering. Available at: [Link]

-

The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed. Available at: [Link]

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]

Sources

- 1. liftchem.com [liftchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. songwon.com [songwon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel one-component photoinitiators based on thioxanthone derivatives | springerprofessional.de [springerprofessional.de]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

Optimized Friedel-Crafts Acylation Strategies for Dimethylphenacyl Alcohol Precursors

Executive Summary

Dimethylphenacyl alcohol (2-hydroxy-2-methyl-1-phenylpropan-1-one), widely recognized as a Type I photoinitiator (e.g., Darocur 1173), is a critical intermediate in UV-curable coatings and pharmaceutical synthesis. Its industrial preparation relies heavily on the quality of its acylated precursors: Isobutyrophenone or

This application note details high-fidelity Friedel-Crafts acylation protocols for synthesizing these precursors. We contrast the classical stoichiometric aluminum chloride (

Strategic Route Analysis

The synthesis of the target alcohol generally proceeds via two primary acylation pathways. Selection depends on the available starting materials and waste management capabilities.

| Feature | Route A: Isobutyryl Chloride | Route B: |

| Intermediate | Isobutyrophenone ( | |

| Next Step | Halogenation ( | Direct Hydrolysis (One-pot potential) |

| Atom Economy | Lower (Requires | Higher (Direct precursor) |

| F-C Difficulty | Moderate (Alkylation rearrangement possible) | High (Deactivated acylating agent) |

| Preferred Catalyst |

Recommendation: Route B is the preferred method for advanced process development as it bypasses the difficult

Mechanistic Insight & Control

Understanding the electrophilic aromatic substitution (EAS) mechanism is vital for troubleshooting.

The "Complexation" Trap

Unlike Friedel-Crafts alkylation (which is catalytic), acylation typically requires stoichiometric Lewis acid.[1]

-

Activation:

(Acylium ion). -

Attack: Benzene attacks the acylium ion to form the sigma complex.

-

Product Inhibition: The resulting ketone product is a Lewis base.[1] It complexes 1:1 with

via the carbonyl oxygen (-

Consequence: You must use

equivalent of

-

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of Friedel-Crafts acylation showing the critical product-complexation step that necessitates stoichiometric catalyst loading.

Detailed Protocols

Protocol A: Synthesis of -Chloroisobutyrophenone (Direct Precursor)

Method: Classical Lewis Acid (

Materials

-

Benzene (Dry, excess as solvent/reactant): 40 mL

- -Chloroisobutyryl Chloride (2-Chloro-2-methylpropionyl chloride): 7.05 g (50 mmol)

-

Aluminum Chloride (

), anhydrous: 7.33 g (55 mmol, 1.1 eq) -

Dichloromethane (DCM), anhydrous: 50 mL (Optional co-solvent if benzene excess is undesirable)

-

HCl (conc.) and Ice for quenching.[2]

Experimental Workflow

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap (NaOH scrubber). Maintain a Nitrogen atmosphere.

-

Catalyst Suspension: Charge the flask with

and 20 mL of dry DCM (or Benzene). Cool to 0–5°C using an ice bath.[2][3] -

Acylium Formation (Perrier Mode): Add the

-Chloroisobutyryl Chloride dropwise to the-

Observation: The solid

will dissolve/react, often turning the solution yellow/orange, indicating acylium ion formation. Stir for 15 mins at 0°C.

-

-

Arene Addition: Add Benzene (20 mL) dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

-

Quench (Critical): Pour the reaction mixture slowly onto a stirred slurry of 100g ice and 20 mL conc. HCl.

-

Why: This breaks the strong

complex and dissolves aluminum salts.

-

-

Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (

mL). Combine organics and wash with:-

(

-

Sat.

( -

Brine (

mL)

-

(

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distillation under high vacuum is recommended to remove traces of benzene and oligomers.

Protocol B: Green Catalytic Synthesis of Isobutyrophenone

Method: Heterogeneous Catalysis (Zeolite H-Beta or Sulfated Zirconia) Context: Suitable for facilities restricting stoichiometric metal waste. Lower yield but higher atom economy regarding catalyst.

Materials

-

Benzene: 50 mmol (4.5 mL)

-

Isobutyryl Chloride: 10 mmol (1.05 mL)

-

Catalyst: Zeolite H-Beta (

ratio ~25), calcined at 500°C for 4h prior to use: 0.5 g.

Experimental Workflow

-

Setup: 25 mL sealed pressure tube or autoclave (to contain volatiles at elevated temp).

-

Loading: Charge calcined Zeolite, Benzene, and Isobutyryl Chloride.

-

Reaction: Heat to 120°C (or reflux if using open system, though slower) for 6–12 hours.

-

Note: Unlike